![molecular formula C17H17F3N2O B11956354 1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea is a chemical compound with the molecular formula C17H17F3N2O. It is known for its unique structural features, which include a trifluoromethyl group and a trimethylphenyl group attached to a urea moiety.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea typically involves the reaction of 2-(trifluoromethyl)aniline with 2,4,6-trimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea can be compared with other similar compounds, such as:
- 1-(3-(Trifluoromethyl)phenyl)-3-(2,4,5-trimethylphenyl)urea
- 1-(4-(Methylthio)phenyl)-3-(2,4,6-trimethylphenyl)urea
- 1-(2-Fluorophenyl)-3-(2,4,5-trimethylphenyl)urea
These compounds share structural similarities but differ in the position and nature of substituents on the phenyl rings. The unique combination of trifluoromethyl and trimethylphenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17F3N2O |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C17H17F3N2O/c1-10-8-11(2)15(12(3)9-10)22-16(23)21-14-7-5-4-6-13(14)17(18,19)20/h4-9H,1-3H3,(H2,21,22,23) |
InChI Key |
HWNBYUPCQUUOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=CC=C2C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


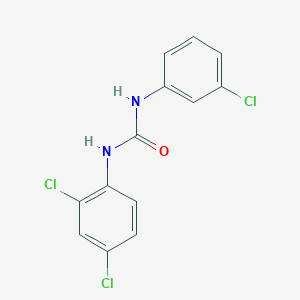
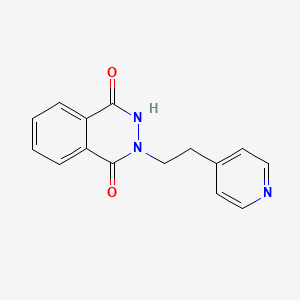


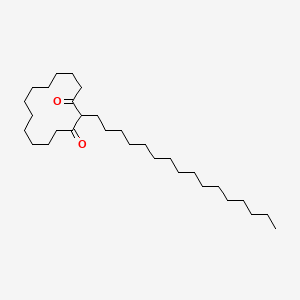

![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
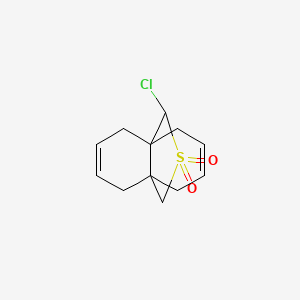
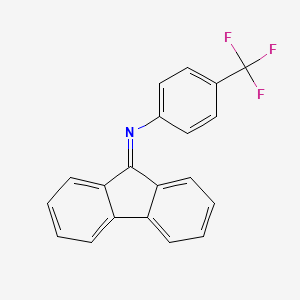
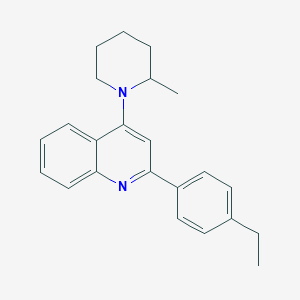

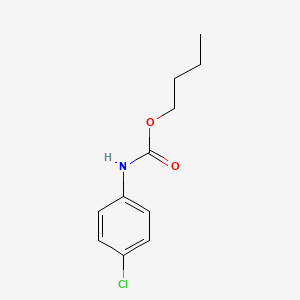
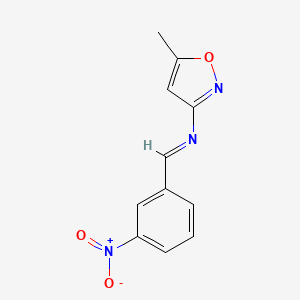
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)
